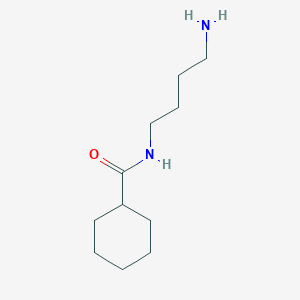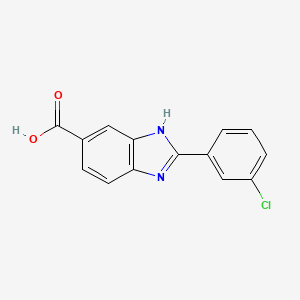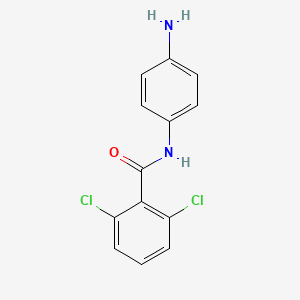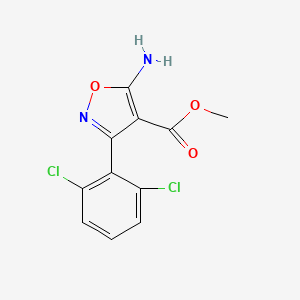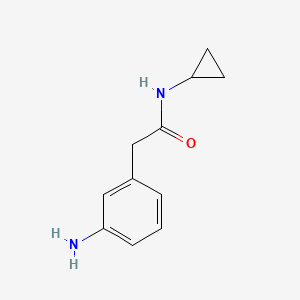
N-(4-(2-aminoethyl)phenyl)-N-methylethanamide
説明
Synthesis Analysis
The synthesis of similar compounds often involves reactions with various aminophenol derivatives . For instance, the compound “4-amino-N-[2(diethylamino)Ethyl]benzamide” was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2(diethylamino)Ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature .Molecular Structure Analysis
The InChI code for “[4-(2-aminoethyl)phenyl]methanol hydrochloride” is "1S/C9H13NO.ClH/c10-6-5-8-1-3-9(7-11)4-2-8;/h1-4,11H,5-7,10H2;1H" . This indicates the presence of 9 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 1 oxygen atom in the molecule .Physical And Chemical Properties Analysis
The compound “[4-(2-aminoethyl)phenyl]methanol” has a molecular weight of 151.20600, a density of 1.082 g/cm3, and a boiling point of 291.9ºC at 760 mmHg . It is also noted that the compound is a powder .科学的研究の応用
Antimicrobial Activity
Derivatives of this compound have been synthesized and studied for their potential antimicrobial activity . These studies are significant for understanding the pharmacokinetic mechanisms of drugs.
Anticancer Activity
The compound has been used in the synthesis of derivatives that have shown promising results in combating drug resistance by pathogens and cancerous cells . For instance, certain derivatives have shown promising results against breast cancer cell lines .
Antiproliferative Agents
The compound has been used in the synthesis of derivatives that act as prospective antiproliferative agents . These agents inhibit the growth of cells, which is a key strategy in cancer treatment .
Molecular Modelling
The compound and its derivatives have been used in molecular modelling studies . These studies help in understanding the binding mode of active compounds with receptors, which is crucial in drug design .
Pharmacokinetic Studies
Derivatives of this compound have been researched for their interaction with human serum albumin (HSA). These studies are significant for understanding the pharmacokinetic mechanisms of drugs.
Antiviral Activity
Although not directly related to the compound , it’s worth noting that similar compounds, such as indole derivatives, have been investigated for their antiviral activity . This suggests potential avenues for future research into the antiviral properties of “N-(4-(2-aminoethyl)phenyl)-N-methylethanamide” and its derivatives.
Safety and Hazards
The compound “[4-(2-aminoethyl)phenyl]methanol hydrochloride” has several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
N-[4-(2-aminoethyl)phenyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9(14)13(2)11-5-3-10(4-6-11)7-8-12/h3-6H,7-8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXVDFDAJIWLOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-aminoethyl)phenyl)-N-methylethanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(difluoromethyl)-2-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid](/img/structure/B3073817.png)
![3-[6-oxo-2-propyl-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid](/img/structure/B3073822.png)

![4-{4-[2-(Morpholin-4-yl)ethyl]piperazin-1-yl}aniline](/img/structure/B3073847.png)
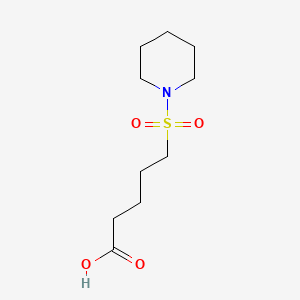
![2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetic acid](/img/structure/B3073860.png)
